1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)thymine

Catalog No.
S785591
CAS No.
55612-11-8
M.F
C29H28N2O5
M. Wt
484.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)t...

CAS Number

55612-11-8

Product Name

1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)thymine

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25-,26-/m1/s1

InChI Key

FZDHVUVGQXVYOP-TWJOJJKGSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Synonyms

1-[2-Deoxy-5-O-(triphenylmethyl)-β-D-threo-pentofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione; 1-(2-Deoxy-5-O-trityl-β-D-threo-pentofuranosyl)thymine

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O

1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)thymine, also known as 5'-O-tritylthymidine (Trt-Thd), is a synthetic derivative of thymidine, a nucleoside found in DNA. It is obtained by attaching a bulky trityl (Trt) group to the 5'-hydroxyl position of the sugar ring (deoxyribose) in thymidine []. This modification serves as a protecting group in organic synthesis, particularly for the preparation of oligonucleotides.


Molecular Structure Analysis

The key features of 1-(2-deoxy-5-O-trityl-beta-D-threopentofuranosyl)thymine include:

  • Thymine base: It contains a thymine nucleobase, which pairs with adenine in DNA [].
  • Deoxyribose sugar: The sugar component is a deoxyribose unit lacking a hydroxyl group at the 2' position (hence "2-deoxy") [].
  • Trityl protecting group: A bulky trityl group (Ph3C) is attached to the 5' hydroxyl group of the deoxyribose []. This protects the hydroxyl group from unwanted reactions during synthesis.
  • Beta-D-threopentofuranosyl configuration: The sugar ring adopts a specific configuration with a beta glycosidic bond and a D-threopentofuranosyl ring structure [].

Chemical Reactions Analysis

Reaction 1 Introduction of Trt protecting group

(refer to US Patent 4916218A)

1-(2'-deoxy-β-D-threo-pentofuranosyl)thymine + Trityl chloride (Pyridine) → Trt-Thd + HCl

Reaction 2 Deprotection to form thymidine

[]

Trt-Thd + Acid → 1-(2'-deoxy-β-D-threo-pentofuranosyl)thymine (Thymidine) + Trt-Cl

Significance in Scientific Research

Trt-Thd plays a crucial role in the synthesis of oligonucleotides, which are short, single-stranded DNA molecules used in various research applications, such as:

  • PCR (Polymerase Chain Reaction): Amplifying specific DNA sequences.
  • DNA sequencing: Determining the order of nucleotides in a DNA molecule.
  • Antisense therapy: Targeting specific mRNA sequences to regulate gene expression.
  • Gene editing: Techniques like CRISPR-Cas9 utilize modified oligonucleotides.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Trt-Thd is limited, but it is expected to be:

  • Solid at room temperature: Due to the bulky trityl group.
  • Poor solubility in water: The trityl group reduces water solubility.
  • Soluble in organic solvents: Common organic solvents like dichloromethane and dimethylformamide might dissolve Trt-Thd.
  • Light sensitive: The trityl group can be cleaved by light, requiring storage in dark conditions [].

Trt-Thd itself doesn't have a specific biological mechanism of action. Its primary function is as a protected form of thymidine used in oligonucleotide synthesis. Once deprotected, the resulting thymidine becomes incorporated into the oligonucleotide, allowing for its specific functions in various research applications.

Trt-Thd is likely to have similar hazards as trityl chloride, a starting material for its synthesis. Trityl chloride is a skin, eye, and respiratory irritant. Always consult safety data sheets (SDS) before handling Trt-Thd and wear appropriate personal protective equipment (PPE).

Further Considerations

  • The presence of the trityl group makes Trt-Thd a more stable and easier-to-handle intermediate compared to unprotected thymidine during oligonucleotide synthesis.
  • The deprotection step requires careful control of reaction conditions to avoid unwanted side reactions.

Thymidine Analogue

1-(2-Deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine is a derivative of thymidine, a nucleoside found in DNA. It differs from thymidine by the presence of a trityl group attached to the 5' oxygen atom of the sugar moiety and the absence of a hydroxyl group at the 2' position. This modified structure classifies 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine as a thymidine analogue [].

Applications in DNA Synthesis Studies

The unique properties of 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine make it valuable in studying DNA synthesis. The trityl group acts as a protecting group, shielding the 5' oxygen atom from unwanted reactions while allowing for controlled manipulation during chemical synthesis []. This allows researchers to selectively modify and incorporate the modified thymidine into specific positions within a DNA strand.

Studies have shown that 1-(2-deoxy-5-O-trityl-β-D-threopentofuranosyl)thymine can be incorporated into replicating DNA, making it a useful tool for tracking and analyzing DNA synthesis in cells []. This approach has applications in various fields, including:

  • Understanding mechanisms of DNA replication: By incorporating the modified thymidine into newly synthesized DNA, researchers can gain insights into the complex processes involved in DNA replication.
  • Studying cell proliferation: Tracking the incorporation of the modified thymidine into cellular DNA can be used to assess cell proliferation rates, which is valuable in fields like cancer research.
  • Developing new drugs: The ability to modify and track DNA synthesis can aid in the development of new drugs that target specific mechanisms involved in DNA replication or repair.

XLogP3

3.5

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Wikipedia

1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Dates

Modify: 2023-09-14

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